3,6-dichloro-N-(prop-2-en-1-yl)-1-benzothiophene-2-carboxamide

Synthetic Chemistry Click Chemistry Benzothiophene Derivatives

3,6-Dichloro-N-(prop-2-en-1-yl)-1-benzothiophene-2-carboxamide (CAS 313966-03-9, synonym: n-Allyl-3,6-dichlorobenzo[b]thiophene-2-carboxamide) is a synthetic benzothiophene-2-carboxamide derivative with the molecular formula C₁₂H₉Cl₂NOS and a molecular weight of 286.18 g/mol. The compound belongs to a class of benzothiophene carboxamides disclosed in patents as COX-2 and PfENR (Plasmodium falciparum enoyl-ACP reductase) inhibitors.

Molecular Formula C12H9Cl2NOS
Molecular Weight 286.2 g/mol
Cat. No. B4675098
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,6-dichloro-N-(prop-2-en-1-yl)-1-benzothiophene-2-carboxamide
Molecular FormulaC12H9Cl2NOS
Molecular Weight286.2 g/mol
Structural Identifiers
SMILESC=CCNC(=O)C1=C(C2=C(S1)C=C(C=C2)Cl)Cl
InChIInChI=1S/C12H9Cl2NOS/c1-2-5-15-12(16)11-10(14)8-4-3-7(13)6-9(8)17-11/h2-4,6H,1,5H2,(H,15,16)
InChIKeyGPEQTSMGVIMXII-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,6-Dichloro-N-(prop-2-en-1-yl)-1-benzothiophene-2-carboxamide: Structural Identity and Procurement Baseline


3,6-Dichloro-N-(prop-2-en-1-yl)-1-benzothiophene-2-carboxamide (CAS 313966-03-9, synonym: n-Allyl-3,6-dichlorobenzo[b]thiophene-2-carboxamide) is a synthetic benzothiophene-2-carboxamide derivative with the molecular formula C₁₂H₉Cl₂NOS and a molecular weight of 286.18 g/mol . The compound belongs to a class of benzothiophene carboxamides disclosed in patents as COX-2 and PfENR (Plasmodium falciparum enoyl-ACP reductase) inhibitors [1]. Its 3,6-dichloro substitution pattern is shared with the well-characterized BDK (branched-chain α-ketoacid dehydrogenase kinase) inhibitor BT2, but the N-allyl carboxamide functionality distinguishes it from the carboxylic acid series [2]. Commercially available at 98% purity from multiple suppliers, this compound serves as a research intermediate and potential tool compound for exploring structure-activity relationships in the benzothiophene carboxamide pharmacophore.

Why 3,6-Dichloro-N-(prop-2-en-1-yl)-1-benzothiophene-2-carboxamide Cannot Be Casually Substituted by In-Class Analogs


Benzothiophene-2-carboxamide derivatives are not functionally interchangeable. The N-allyl (prop-2-en-1-yl) substituent on this compound introduces a terminal alkene moiety that is absent in the primary amide (CAS 34586-85-1), the carboxylic acid BT2 (CAS 34576-94-8), and the N-aryl analogs. This alkene provides a chemically orthogonal reactive handle enabling downstream derivatization via thiol-ene click chemistry, olefin metathesis, hydroboration, or Pd-catalyzed deprotection—capabilities unavailable to the saturated or unsubstituted comparators [1]. Furthermore, the 3,6-dichloro substitution pattern has a validated pharmacophoric role: in the BT2 series, this halogen arrangement is essential for allosteric BDK inhibition (IC₅₀ = 3.19 µM), and substituting or removing either chlorine ablates activity [2]. Swapping the N-allyl carboxamide for the carboxylic acid in BT2 would alter both the molecular target engagement surface and physicochemical properties such as logP, solubility, and membrane permeability, making simple substitution scientifically indefensible without comparative experimental validation.

Quantitative Differentiation Evidence: 3,6-Dichloro-N-(prop-2-en-1-yl)-1-benzothiophene-2-carboxamide vs. Key Comparators


N-Allyl Carboxamide vs. Primary Amide: Synthetic Versatility and Downstream Functionalization Potential

The N-allyl group on the target compound permits orthogonal chemical transformations that are impossible with the primary amide 3,6-dichloro-1-benzothiophene-2-carboxamide (CAS 34586-85-1). Specifically, the terminal alkene undergoes thiol-ene click reactions, allowing conjugation with thiol-functionalized biomolecules, fluorophores, or affinity tags under mild, biocompatible conditions. This capability is entirely absent from the primary amide comparator. Furthermore, literature protocols demonstrate that N-allyl protecting groups on benzothiophene-2-carboxamides can be selectively removed via Pd-catalyzed deprotection to regenerate the primary amide, establishing the N-allyl compound as a more synthetically versatile procurement option [1]. The primary amide lacks this orthogonal reactivity.

Synthetic Chemistry Click Chemistry Benzothiophene Derivatives

3,6-Dichloro Scaffold BDK Inhibition: Class-Level Inference from BT2 (Carboxylic Acid) to the Carboxamide Analog

The 3,6-dichloro substitution pattern on the benzothiophene core is a validated pharmacophore for allosteric BDK (branched-chain α-ketoacid dehydrogenase kinase) inhibition. The parent acid BT2 (3,6-dichlorobenzo[b]thiophene-2-carboxylic acid) inhibits BDK with an IC₅₀ of 3.19 µM and binds to the same allosteric site as (S)-CPP, triggering helix movements in the N-terminal domain that cause BDK dissociation from BCKDC and accelerated kinase degradation in vivo [1]. Importantly, SAR from this study shows that removal of either chlorine (BT2F analog: 3-chloro-6-fluoro substitution) retains activity, but complete dehalogenation eliminates BDK inhibition—confirming the essentiality of the 3,6-dihalogen pattern. The target compound retains this identical 3,6-dichloro core and is thus predicted by class-level inference to maintain BDK binding affinity, though the N-allyl carboxamide may modulate potency relative to the acid. No direct BDK IC₅₀ data for the N-allyl carboxamide itself has been identified in the published literature as of the retrieval date.

BDK Inhibition Metabolic Disease BCAA Metabolism

Amide vs. Carboxylic Acid: Predicted Physicochemical Differentiation and Metabolic Stability Implications

Conversion of the carboxylic acid in BT2 to an N-allyl carboxamide in the target compound alters key physicochemical parameters relevant to membrane permeability and metabolic stability. The carboxylic acid BT2 has a demonstrated terminal half-life (T½) of 730 min and metabolic stability with no degradation observed over 240 min in vitro—properties that are significantly superior to the comparator (S)-CPP [1]. The carboxamide functionality in the target compound eliminates the ionizable acid group (pKa ~4-5 for BT2), potentially improving passive membrane permeability and reducing plasma protein binding typically associated with carboxylate anions. However, the N-allyl group introduces a metabolically labile alkene that may undergo CYP450-mediated epoxidation or reduction, representing a point of metabolic differentiation from both BT2 and BT3 (the N-acetamido-oxadiazolyl prodrug). No direct comparative PK data between the target carboxamide and BT2 are available; these inferences derive from established medicinal chemistry principles.

Drug-like Properties Physicochemical Profiling Metabolic Stability

Benzothiophene-2-Carboxamide Class Selectivity: SENP Inhibition Paradigm Demonstrates That N-Substituent Governs Isoform Selectivity

Within the benzothiophene-2-carboxamide chemotype, the N-substituent on the carboxamide is a critical determinant of target selectivity, as demonstrated by the SENP (SUMO-specific protease) inhibitor series derived from ZCL951 [1]. In that series, systematic variation of the substituent yielded compound 77 (ethyl acetate derivative) with a 33-fold selectivity for SENP2 versus SENP5, while other N-substituents produced different selectivity profiles. This class-level evidence establishes that the N-allyl group in the target compound is not merely a passive structural feature but an active determinant of biological target engagement and selectivity. By contrast, the primary amide and the carboxylic acid analogs lack this selectivity-conferring substituent, making them less suitable for applications requiring isoform-specific target modulation within the benzothiophene carboxamide class. Direct SENP selectivity data for the N-allyl compound itself are not available; this is a class-level inference.

SENP Inhibition SUMOylation Isoform Selectivity

Procurement-Relevant Application Scenarios for 3,6-Dichloro-N-(prop-2-en-1-yl)-1-benzothiophene-2-carboxamide


BDK-Targeted Metabolic Disease Probe Development with Orthogonal Conjugation Capability

Researchers investigating branched-chain amino acid (BCAA) metabolism in maple syrup urine disease, obesity, or type 2 diabetes can leverage the 3,6-dichloro scaffold validated by BT2 (BDK IC₅₀ = 3.19 µM) [1] while exploiting the N-allyl handle for thiol-ene conjugation to biotin, fluorophores, or solid supports for target engagement studies. This dual functionality—preserved BDK pharmacophore plus orthogonal chemistry—is unavailable in BT2 (lacks the alkene) or in the primary amide analog. The allyl group also serves as a cleavable linker via Pd(0)-catalyzed deprotection, enabling controlled release of the primary amide for mechanism-of-action studies.

Benzothiophene-2-Carboxamide SAR Library Expansion for Isoform-Selective SENP Inhibition

The benzothiophene-2-carboxamide class has yielded the most potent and selective nonpeptidic SENP inhibitors reported, with compound 77 achieving 33-fold SENP2/SENP5 selectivity [2]. The N-allyl substituent on the target compound provides a novel and previously unexplored N-substitution variant for SENP selectivity profiling. Procurement of this compound enables direct comparison with N-alkyl (methyl, ethyl, propyl) and N-aryl analogs to map the selectivity landscape of the SENP family, addressing the documented challenge of developing isoform-selective tool compounds within the highly homologous SENP protease family.

Chemoproteomic Probe Synthesis via Thiol-Ene Click Chemistry on the Allyl Handle

The terminal alkene of the N-allyl group enables bioorthogonal conjugation via radical thiol-ene click chemistry, a reaction not accessible to the saturated N-propyl analog or the N-aryl (e.g., N-(2-fluorophenyl)) comparators. This allows researchers to generate immobilized affinity matrices, fluorescent activity-based probes, or biotinylated pull-down reagents directly from the parent compound without requiring de novo synthesis of a completely new probe molecule. The 98% purity specification from commercial suppliers ensures that probe synthesis starts from a well-defined single component, minimizing byproduct formation during conjugation.

Pharmacokinetic Comparison Studies: Carboxamide vs. Carboxylic Acid in the 3,6-Dichloro Series

BT2 has well-characterized PK (T½ = 730 min, metabolic stability ≥240 min) [1]. The target compound provides a matched carboxamide comparator for systematic evaluation of how amidation affects oral bioavailability, plasma protein binding, and tissue distribution within the same 3,6-dichloro scaffold. Such matched-pair comparisons are essential for medicinal chemistry programs transitioning from carboxylic acid leads to amide back-up series, a common optimization strategy in drug discovery. The N-allyl group adds the additional variable of allylic oxidation susceptibility, allowing researchers to assess whether the alkene is a metabolic liability in their specific experimental system.

Quote Request

Request a Quote for 3,6-dichloro-N-(prop-2-en-1-yl)-1-benzothiophene-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.